molecular formula C15H17ClN4O3 B4376575 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4376575
M. Wt: 336.77 g/mol
InChI Key: ZHSMXNFXMIICNQ-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a morpholine moiety, and a chlorophenoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with hydrazine to produce 4-chlorophenoxyhydrazine. The next step involves the cyclization of 4-chlorophenoxyhydrazine with ethyl acetoacetate to form the pyrazole ring. Finally, the morpholine moiety is introduced through a nucleophilic substitution reaction with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide: Lacks the morpholine moiety, which may affect its biological activity.

    4-chlorophenoxyacetic acid: A simpler structure with different chemical properties and applications.

    1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxamide: Similar pyrazole core but different substituents, leading to varied biological activities.

Uniqueness

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its combination of the pyrazole ring, morpholine moiety, and chlorophenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-morpholin-4-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3/c16-12-1-3-13(4-2-12)23-11-20-6-5-14(17-20)15(21)18-19-7-9-22-10-8-19/h1-6H,7-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSMXNFXMIICNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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